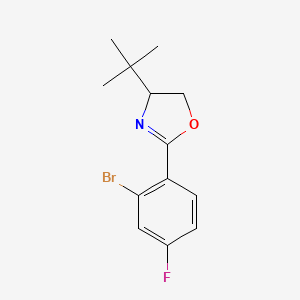![molecular formula C44H70O23 B14798046 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14798046.png)
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rebaudioside A is a steviol glycoside derived from the leaves of the Stevia rebaudiana plant. It is known for being approximately 240 times sweeter than sucrose, making it a popular natural sweetener. Unlike other steviol glycosides, Rebaudioside A is less bitter and more stable, which enhances its desirability as a sugar substitute .
準備方法
Synthetic Routes and Reaction Conditions
Rebaudioside A can be synthesized through enzymatic conversion of stevioside, another steviol glycoside. This process involves the use of recombinant UDP-glucosyltransferase from Stevia rebaudiana and sucrose synthase from Arabidopsis thaliana. The conversion occurs via regeneration of UDP-glucose by sucrose synthase .
Industrial Production Methods
Industrial production of Rebaudioside A typically involves extraction from Stevia rebaudiana leaves. The process includes drying, crushing, and extracting the leaves in hot water. The extract is then treated with ferric chloride and calcium oxide to precipitate impurities, followed by filtration. The filtrate is passed through an adsorption resin to trap the steviol glycosides, which are then released using ethanol. The ethanol extract is further purified using ion exchange resin and decolorized with activated carbon before being spray-dried to obtain high-purity Rebaudioside A .
化学反応の分析
Types of Reactions
Rebaudioside A undergoes several types of chemical reactions, including:
Oxidation: Rebaudioside A can be oxidized to form various degradation products.
Hydration: Acid-catalyzed hydration can lead to the formation of tertiary alcohols.
Epoxidation: Epoxidation of the exomethylene group can result in ring opening and rearrangement.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydration: Acidic conditions, such as the presence of hydrochloric acid, facilitate hydration reactions.
Epoxidation: Peracids like m-chloroperbenzoic acid are used for epoxidation reactions.
Major Products
Oxidation: Various degradation products, including carboxylic acids and aldehydes.
Hydration: Tertiary alcohols.
Epoxidation: Epoxides and rearranged alkenes.
科学的研究の応用
Rebaudioside A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions.
Biology: Investigated for its potential antioxidant properties and its role in reducing oxidative stress.
Medicine: Studied for its anti-diabetic effects, including its ability to lower blood glucose levels and improve insulin sensitivity.
Industry: Widely used as a natural sweetener in food and beverages, particularly in products aimed at reducing sugar content
作用機序
Rebaudioside A exerts its effects primarily through its interaction with sweet taste receptors on the tongue. It binds to the T1R2 and T1R3 receptor subunits, which are part of the G-protein-coupled receptor family. This binding triggers a signal transduction pathway that results in the perception of sweetness. Additionally, Rebaudioside A has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which contributes to its anti-diabetic effects .
類似化合物との比較
Similar Compounds
Stevioside: Another steviol glycoside, less sweet and more bitter than Rebaudioside A.
Rebaudioside C: Similar in structure but less sweet and more bitter.
Dulcoside A: Less sweet and has a different taste profile
Uniqueness
Rebaudioside A stands out due to its high sweetness, stability, and minimal bitterness compared to other steviol glycosides. Its unique combination of properties makes it the preferred choice for use as a natural sweetener in various food and beverage products .
特性
分子式 |
C44H70O23 |
|---|---|
分子量 |
967.0 g/mol |
IUPAC名 |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41-,42-,43-,44+/m1/s1 |
InChIキー |
HELXLJCILKEWJH-TYDJEELFSA-N |
異性体SMILES |
C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@](C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
正規SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14797967.png)
![(4'-{4-[1-(2-Chloro-phenyl)-ethoxycarbonylamino]-3-methyl-isoxazol-5-yl}-biphenyl-4-yl)-acetic acid ethyl ester](/img/structure/B14797968.png)


![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797977.png)
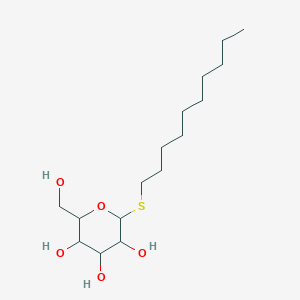
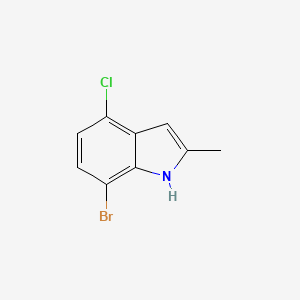
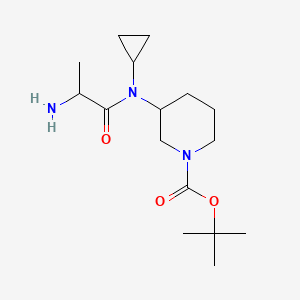

![S-ethyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanethioate](/img/structure/B14798022.png)
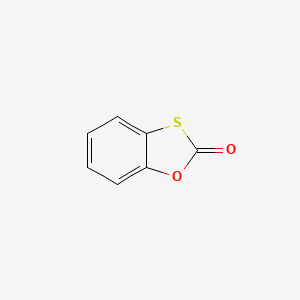
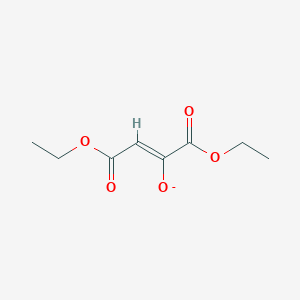
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine](/img/structure/B14798038.png)
